molecular formula C10H7F3N2 B13621427 4-[2-(trifluoromethyl)phenyl]-1H-pyrazole

4-[2-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B13621427
M. Wt: 212.17 g/mol
InChI Key: GPLUCLATGHTVKT-UHFFFAOYSA-N
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Description

4-[2-(trifluoromethyl)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[2-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

4-[2-(trifluoromethyl)phenyl]-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-15-6-7/h1-6H,(H,14,15)

InChI Key

GPLUCLATGHTVKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)C(F)(F)F

Origin of Product

United States

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